
dodecanoic acid;zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. It is commonly found in various plant oils, particularly coconut oil and palm kernel oil. Zinc is a metallic element with the atomic number 30 and is essential for various biological functions. The compound “dodecanoic acid;zinc” refers to the combination of these two substances, which can form zinc salts of dodecanoic acid. These compounds have various applications in different fields due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Dodecanoic acid can be synthesized through the hydrolysis of triglycerides found in coconut oil and palm kernel oil. The hydrolysis process involves heating the oil with water in the presence of a catalyst, such as sodium hydroxide, to break down the triglycerides into glycerol and fatty acids, including dodecanoic acid.
Zinc salts of dodecanoic acid can be prepared by reacting dodecanoic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt.
Industrial Production Methods
Industrial production of dodecanoic acid involves the extraction and purification of the fatty acid from natural sources like coconut oil and palm kernel oil. The extracted oil undergoes hydrolysis, followed by distillation to separate and purify dodecanoic acid.
Zinc salts of dodecanoic acid are produced by reacting purified dodecanoic acid with zinc oxide or zinc carbonate under controlled conditions to ensure the desired product quality.
化学反応の分析
Types of Reactions
Dodecanoic acid undergoes various chemical reactions, including:
Oxidation: Dodecanoic acid can be oxidized to form dodecanedioic acid.
Reduction: Reduction of dodecanoic acid can yield dodecanol.
Esterification: Dodecanoic acid reacts with alcohols to form esters.
Substitution: Halogenation of dodecanoic acid can produce halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine.
Major Products Formed
Oxidation: Dodecanedioic acid
Reduction: Dodecanol
Esterification: Dodecanoate esters
Substitution: Halogenated dodecanoic acid derivatives
科学的研究の応用
Dodecanoic acid and its zinc salts have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as surfactants in various chemical processes.
Biology: Studied for their antimicrobial properties, particularly against Gram-positive bacteria and fungi.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Used in the production of soaps, detergents, and cosmetics due to their surfactant properties.
作用機序
The mechanism of action of dodecanoic acid involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, enhancing their catalytic activity. The combination of dodecanoic acid and zinc can enhance antimicrobial efficacy by targeting multiple pathways in microbial cells.
類似化合物との比較
Similar Compounds
- Undecanoic acid
- Tridecanoic acid
- Dodecanol
- Dodecanal
Comparison
Dodecanoic acid is unique due to its 12-carbon chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant. Its zinc salts offer enhanced antimicrobial properties compared to other fatty acids and their salts. The combination of dodecanoic acid and zinc provides a synergistic effect, making it more effective in various applications compared to similar compounds.
特性
分子式 |
C24H48O4Zn |
|---|---|
分子量 |
466.0 g/mol |
IUPAC名 |
dodecanoic acid;zinc |
InChI |
InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14); |
InChIキー |
IGWVPFWRXMEXAU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


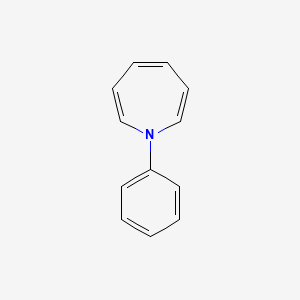

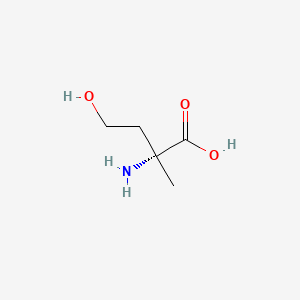
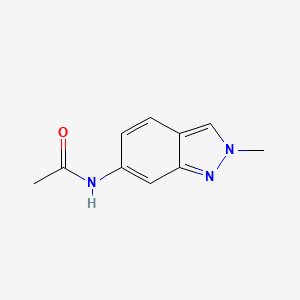


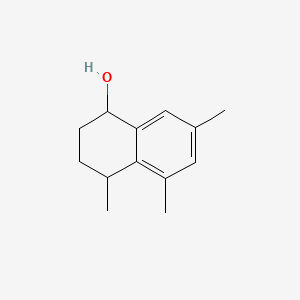
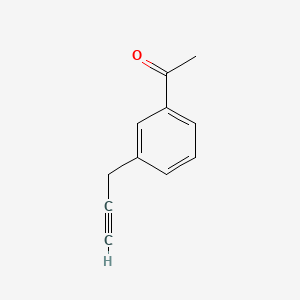
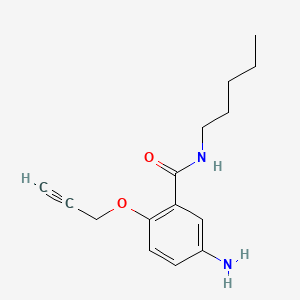

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
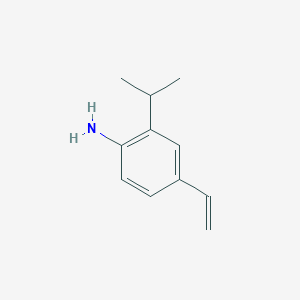
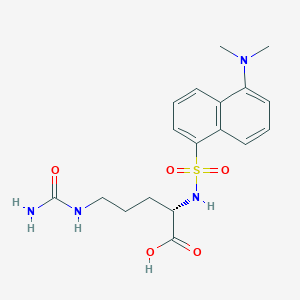
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
